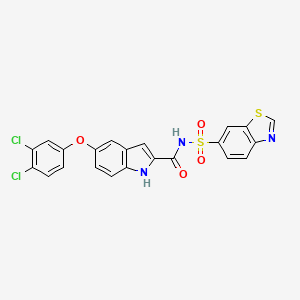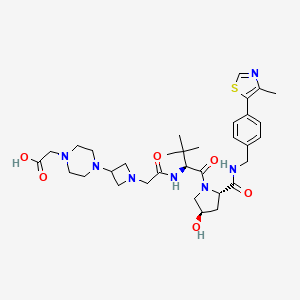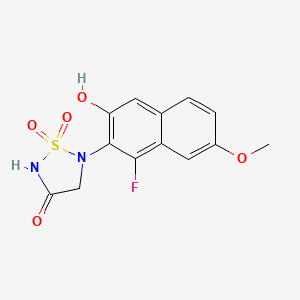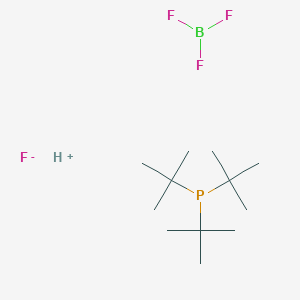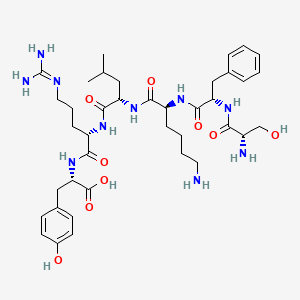
Hexapeptide-33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexapeptide-33 is a biologically active peptide composed of six amino acids: arginine, leucine, lysine, phenylalanine, serine, and tyrosine . It is known for its ability to stimulate blood vessel formation and is widely used in anti-aging products due to its skin whitening, wrinkle-smoothing, and wound-repair properties . This compound targets G-Protein-Coupled-Receptors (GPCR) that are distributed throughout human body cells .
Vorbereitungsmethoden
Hexapeptide-33 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The alpha-amino protecting group is removed, and the next amino acid is coupled using condensing agents such as DIC/HOBt . This process is repeated until the desired peptide sequence is obtained. Industrial production methods may involve micro-flow technology to control reaction time and temperature precisely, ensuring high yields and scalability .
Analyse Chemischer Reaktionen
Hexapeptide-33 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylalanine and tyrosine residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur at the disulfide bonds if present, leading to the formation of reduced peptides.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modified peptides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Wissenschaftliche Forschungsanwendungen
Hexapeptide-33 has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and modification, providing insights into peptide chemistry and structure-activity relationships.
Wirkmechanismus
Hexapeptide-33 exerts its effects by targeting G-Protein-Coupled-Receptors (GPCR) in human body cells . These receptors play a crucial role in cellular signaling and regulation. By binding to GPCRs, this compound stimulates cellular processes such as collagen synthesis, cell migration, and melanin inhibition . This leads to improved skin health, including enhanced wound healing, reduced wrinkles, and skin whitening .
Vergleich Mit ähnlichen Verbindungen
Hexapeptide-33 can be compared with other similar peptides used in cosmetics and skin care:
Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it stimulates collagen production and improves skin elasticity.
Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory properties.
Palmitoyl Hexapeptide-12: Stimulates collagen and elastin production, improving skin firmness and elasticity. This compound is unique due to its specific targeting of GPCRs and its triple beneficial effects of whitening, wrinkle-smoothing, and wound-repair.
Eigenschaften
Molekularformel |
C39H60N10O9 |
|---|---|
Molekulargewicht |
813.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H60N10O9/c1-23(2)19-30(36(55)46-29(12-8-18-44-39(42)43)35(54)49-32(38(57)58)21-25-13-15-26(51)16-14-25)48-34(53)28(11-6-7-17-40)45-37(56)31(47-33(52)27(41)22-50)20-24-9-4-3-5-10-24/h3-5,9-10,13-16,23,27-32,50-51H,6-8,11-12,17-22,40-41H2,1-2H3,(H,45,56)(H,46,55)(H,47,52)(H,48,53)(H,49,54)(H,57,58)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
KMHVZJAZIOYFIB-JNRWAQIZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


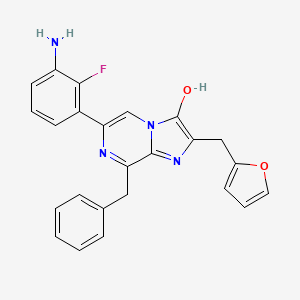
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
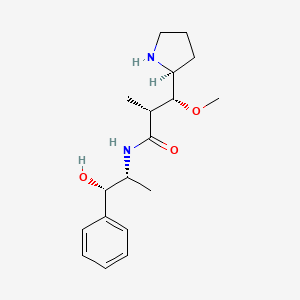

![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
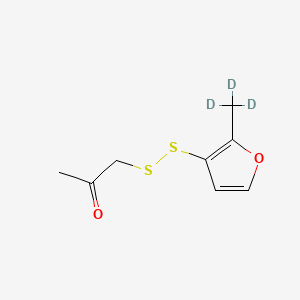
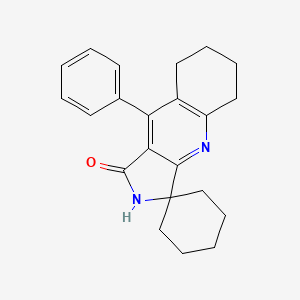
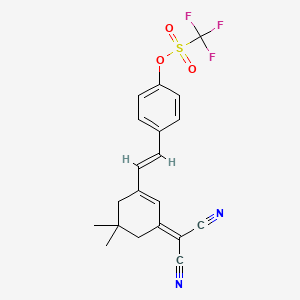
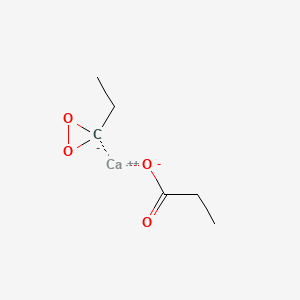
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
